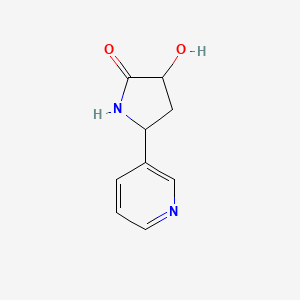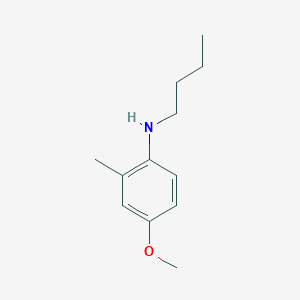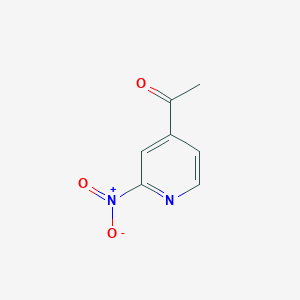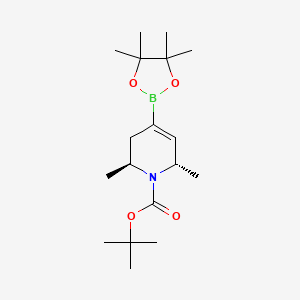
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a hydroxyl group and a pyridine ring. This compound is of interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For example, the base-assisted cyclization of 3-cyanoketones can lead to the formation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The hydroxyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it useful in medicinal chemistry.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that similar compounds bind to the podophyllotoxin pocket of the protein gamma tubulin, indicating potential anticancer activity . The exact molecular pathways and targets may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxyl and pyridine substitutions.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness
3-Hydroxy-5-pyridin-3-ylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a pyridine ring enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13) |
InChI-Schlüssel |
FSKXGZNNGSEMFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)C1O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)


